D,L-m-Tyrosine Methyl Ester Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

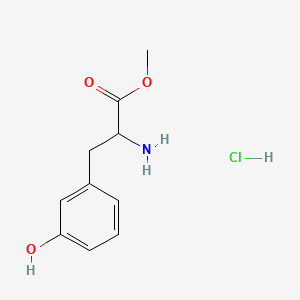

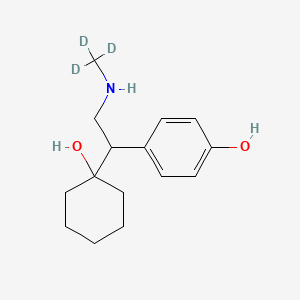

“D,L-m-Tyrosine Methyl Ester Hydrochloride” is a chemical compound with the linear formula C10H14ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is also an intermediate in the synthesis of oxybutynin chloride, an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H14ClNO3 . The molecular weight of the compound is 231.68 . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 231.68 and its optical activity is [α]25/D +74.0°, c = 3 in pyridine . It has a melting point of 192 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Enzymatic Processes and Biocatalysis

Tyrosinase, an enzyme related to the action of D,L-m-Tyrosine derivatives, plays a crucial role in the biotechnological field, especially in bioremediation, biosensor development, and synthesis of specific compounds like L-DOPA. The versatility of tyrosinase in catalyzing the hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones is leveraged in various industrial applications. This includes the detoxification of phenolic pollutants, development of enzymatic biosensors for phenolic compound detection, and bioproduction of valuable polyphenol derivatives (Min et al., 2019).

Biosensors for Analytical Applications

D,L-m-Tyrosine and its derivatives are essential in developing biosensors due to their interaction with enzymes like tyrosinase and laccase. These biosensors are employed for detecting various compounds, including phenolic substances and neurotransmitters, in medical, environmental, and food industry contexts. The immobilization of these enzymes on different supports has been extensively researched, aiming to enhance the stability and efficiency of biosensors for practical applications (Durán et al., 2002; Bounegru & Apetrei, 2021).

Medical and Therapeutic Research

D,L-m-Tyrosine derivatives are also explored in medical research, particularly in studies related to neurotransmission and cancer. The ability of these compounds to participate in or modulate biosynthetic pathways of neurotransmitters has made them subjects of interest in neuroscientific studies and potential therapeutic applications. For instance, imaging techniques utilizing derivatives of tyrosine for tracing dopaminergic transmission provide valuable insights into neuropsychiatric disorders (Verhoeff, 2001).

Mecanismo De Acción

Target of Action

D,L-m-Tyrosine Methyl Ester Hydrochloride, also known as Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, primarily targets the dopamine production in the body . Dopamine is a type of neurotransmitter, a chemical messenger that transmits signals in the brain and other areas of the body. It plays several important roles in the body, and it is associated with reward, motivation, memory, and motor control .

Mode of Action

This compound acts by inhibiting dopamine production This can have a significant impact on the functions that dopamine plays in the body, including mood regulation and the reward system .

Biochemical Pathways

The inhibition of dopamine production by this compound can affect various biochemical pathways. One of the key pathways influenced is the dopaminergic pathway , which is involved in reward, motivation, and pleasure systems, and it also regulates movement .

Result of Action

The result of the action of this compound is the prevention of hyperactivity, sniffing-licking-gnawing syndrome, anorexia and it also ameliorates certain effects of amphetamine . Additionally, it has been found to prevent apoptosis stimulated by mutant α-synuclein .

Análisis Bioquímico

Biochemical Properties

D,L-m-Tyrosine Methyl Ester Hydrochloride plays a role in biochemical reactions. It is a competitive inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dopamine . This interaction with tyrosine hydroxylase suggests that it may have a role in modulating neurotransmitter levels in the body .

Cellular Effects

It is known that it can influence cell function by modulating the levels of dopamine, a neurotransmitter that plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with tyrosine hydroxylase. By inhibiting this enzyme, it prevents the conversion of tyrosine to dopamine, thereby influencing dopamine-dependent processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be very stable, with a sample of the compound remaining unchanged after being stored at room temperature for 28 years

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine. It interacts with the enzyme tyrosine hydroxylase, which is a key enzyme in the pathway that converts tyrosine to dopamine .

Propiedades

IUPAC Name |

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJQXTZWBDFSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662225 |

Source

|

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34260-70-3 |

Source

|

| Record name | Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)

![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)